Chiral Amide Substituent Distinguishes from Achiral N-Alkyl Analogs
The target compound is the only member among its closest commercially available morpholinophenyl cyanoacrylamide analogs to contain a chiral 1-phenylethyl amide substituent. This racemic (unless enantiopure material is specified) chiral center introduces stereochemical complexity absent from the N-methyl analog (CAS 745037-86-9), N-isopropyl analog (EN300-26581107), and N-(3-methoxyphenyl) analog (CAS 478017-02-6), all of which are achiral at the amide substituent . The presence of a stereocenter adjacent to the amide nitrogen may influence target-binding geometry and diastereomeric discrimination in protein-ligand interactions, a consideration documented extensively for 1-phenylethyl-containing bioactive molecules including p38 MAP kinase inhibitors (e.g., ML3403) where the (S)-enantiomer exhibited 2- to 10-fold greater potency than the (R)-enantiomer depending on the assay [1].
| Evidence Dimension | Presence of chiral center at N-substituent |
|---|---|
| Target Compound Data | Chiral: racemic 1-phenylethyl group (stereocenter adjacent to amide N); MW 361.45 |
| Comparator Or Baseline | N-methyl (CAS 745037-86-9): achiral, MW 271.32; N-isopropyl (EN300-26581107): achiral, MW ~313.39; N-(3-methoxyphenyl) (CAS 478017-02-6): achiral, MW 363.42 |
| Quantified Difference | Stereochemical complexity index: target = chiral (1 stereocenter); all listed comparators = achiral (0 stereocenters at N-substituent) |
| Conditions | Structural topological analysis; stereochemical classification based on 2D chemical structure |
Why This Matters
For applications requiring enantioselective target engagement or chiral SAR exploration, the target compound provides a stereochemical dimension that achiral analogs cannot offer, making it the appropriate choice when stereochemical variables are under investigation.
- [1] Laufer, S.; Hauser, D.; Stegmiller, T.; Bracht, C.; Spitzer, M.; Gaul, S.; Lehmann, F.; Koch, P. Pharmacokinetics of ML3403 ({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-Type p38 MAP Kinase Inhibitor. Drug Metabolism and Disposition 2007, 35 (8), 1407–1415. View Source
